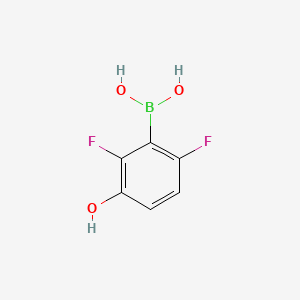

(2,6-Difluoro-3-hydroxyphenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(2,6-difluoro-3-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF2O3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKYZCCDBZCCOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659356 | |

| Record name | (2,6-Difluoro-3-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957065-86-0 | |

| Record name | B-(2,6-Difluoro-3-hydroxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957065-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Difluoro-3-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-3-hydroxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of (2,6-Difluoro-3-hydroxyphenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for (2,6-Difluoro-3-hydroxyphenyl)boronic acid. Due to the limited availability of specific experimental spectra in the public domain, this document synthesizes information from analogous compounds and general principles of NMR spectroscopy for boronic acids to present a predictive analysis. This guide also outlines a general experimental protocol for the acquisition of such data.

Predicted NMR Spectroscopic Data

The following tables summarize the anticipated chemical shifts for the various nuclei in this compound. These predictions are based on established ranges for similar chemical environments.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 6.8 - 7.2 | Triplet of doublets (td) | ~8-9 (H-H), ~1-2 (H-F) |

| H-5 | 6.6 - 6.9 | Triplet of doublets (td) | ~8-9 (H-H), ~5-6 (H-F) |

| OH | 5.0 - 6.0 | Broad singlet | - |

| B(OH)₂ | 8.0 - 8.5 | Broad singlet | - |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-1 (C-B) | 120 - 130 | Broad | - |

| C-2 (C-F) | 158 - 162 | Doublet | ~240-250 (C-F) |

| C-3 (C-OH) | 145 - 150 | Doublet | ~10-15 (C-F) |

| C-4 | 115 - 120 | Singlet | - |

| C-5 | 110 - 115 | Doublet | ~20-25 (C-F) |

| C-6 (C-F) | 158 - 162 | Doublet | ~240-250 (C-F) |

Table 3: Predicted ¹⁹F NMR Chemical Shifts

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| F-2 | -110 to -120 | Doublet |

| F-6 | -110 to -120 | Doublet |

Note: Chemical shifts are referenced to an external standard, typically CFCl₃.

Table 4: Predicted ¹¹B NMR Chemical Shifts

| Boron | Predicted Chemical Shift (δ, ppm) |

| B(OH)₂ | 28 - 33 |

Note: The chemical shift of the ¹¹B nucleus is sensitive to the solvent and the presence of coordinating species. The free boronic acid is expected to have a chemical shift in the range of 28-33 ppm, characteristic of a trigonal planar sp² hybridized boron.[1] Upon coordination with a Lewis base, a significant upfield shift would be observed.

Experimental Protocols

The following provides a general methodology for the NMR analysis of this compound.

1. Sample Preparation:

-

Solvent Selection: A deuterated solvent that can dissolve the boronic acid without reacting with it should be chosen. Common choices include DMSO-d₆, Methanol-d₄, or Acetone-d₆. For ¹¹B NMR, the solvent should ideally not contain boron.

-

Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H and ¹³C NMR. For ¹¹B and ¹⁹F NMR, which are generally more sensitive, lower concentrations may be feasible.

-

Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, is added to the solvent for accurate chemical shift calibration.

2. NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for analyzing the complex splitting patterns expected from the fluorinated aromatic ring.

-

¹H NMR: A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate spectral width to cover all proton signals, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically run to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: A one-dimensional fluorine experiment is conducted. ¹⁹F NMR is a highly sensitive technique.[2]

-

¹¹B NMR: Due to the quadrupolar nature of the boron nucleus, ¹¹B NMR signals can be broad.[3] A dedicated boron probe or a broadband probe is required. The use of quartz NMR tubes is recommended to avoid background signals from borosilicate glass tubes.[4]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR of (2,6-Difluoro-3-hydroxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2,6-Difluoro-3-hydroxyphenyl)boronic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally analogous compounds. It also includes a comprehensive, generalized protocol for the acquisition of NMR data for arylboronic acids, a class of compounds known for its unique spectral challenges.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the known spectral data of related compounds, including 2,6-difluorophenylboronic acid and 3-hydroxyphenylboronic acid. The chemical shifts (δ) are reported in parts per million (ppm), and the coupling constants (J) are in Hertz (Hz).

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 6.8 - 7.0 | ddd (doublet of doublet of doublets) | ³JHH = 8.5, ⁴JHF = 7.0, ⁵JHF = 2.0 |

| H-5 | 7.2 - 7.4 | t (triplet) | ³JHH = 8.5, ⁴JHF = 8.5 |

| OH | 5.0 - 6.0 | br s (broad singlet) | - |

| B(OH)₂ | 8.0 - 8.5 | br s (broad singlet) | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-1 (C-B) | 115 - 120 | br s (broad singlet) | - |

| C-2 (C-F) | 160 - 165 | dd (doublet of doublets) | ¹JCF ≈ 250, ²JCCF ≈ 15 |

| C-3 (C-OH) | 155 - 160 | d (doublet) | ²JCCF ≈ 10 |

| C-4 | 110 - 115 | t (triplet) | ³JCCCF ≈ 3 |

| C-5 | 125 - 130 | s (singlet) | - |

| C-6 (C-F) | 160 - 165 | dd (doublet of doublets) | ¹JCF ≈ 250, ²JCCF ≈ 15 |

Note: The chemical shift of the carbon attached to the boron (C-1) is often broadened due to the quadrupolar nature of the boron nucleus and may be difficult to observe.

Structural and NMR Correlation Diagram

The following diagram illustrates the molecular structure of this compound with atom numbering for NMR assignment correlation.

Caption: Molecular structure of this compound.

Experimental Protocols

Obtaining high-quality NMR spectra for arylboronic acids requires specific considerations due to their tendency to form cyclic, trimeric anhydrides (boroxines), which can lead to complex or uninterpretable spectra. The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

-

Solvent Selection: The choice of a deuterated solvent is crucial. Protic solvents like methanol-d₄ or DMSO-d₆ are often preferred as they can break up the boroxine trimers through hydrogen bonding and exchange with the B(OH)₂ protons.[1] For this particular compound, DMSO-d₆ is a good initial choice due to its ability to dissolve polar compounds. Acetone-d₆ can also be a suitable alternative. Chloroform-d (CDCl₃) should be used with caution as it may not effectively prevent oligomerization.[1]

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent for ¹H NMR. A higher concentration of 20-50 mg in the same volume of solvent is recommended for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.

-

Dissolution: Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary. The solution should be clear and free of particulate matter before being transferred to the NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for adequate signal dispersion.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 16 to 64 scans are generally adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') should be used.

-

Number of Scans: Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) will be necessary.

-

Relaxation Delay: A longer relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, especially quaternary carbons.

-

3. Data Processing and Analysis

-

Referencing: The spectra should be referenced to the residual solvent peak. For DMSO-d₆, the residual proton peak is at approximately 2.50 ppm, and the carbon peak is at 39.52 ppm.

-

Analysis: The ¹H spectrum is expected to show two aromatic signals, each with complex splitting patterns due to both H-H and H-F couplings. The hydroxyl and boronic acid protons will likely appear as broad singlets and may exchange with residual water in the solvent. The proton-decoupled ¹³C spectrum will show distinct signals for each carbon environment. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants, appearing as doublets. Longer-range C-F couplings may also be observed, leading to more complex splitting patterns for other carbons in the ring.

Logical Workflow for Spectroscopic Characterization

The following diagram outlines a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the NMR analysis of this compound.

References

physical and chemical properties of (2,6-Difluoro-3-hydroxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,6-Difluoro-3-hydroxyphenyl)boronic acid is a specialized building block of significant interest in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a boronic acid moiety, a hydroxyl group, and two fluorine atoms on an aromatic ring, makes it a versatile tool for creating complex molecular architectures. Boronic acids are well-established as key reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic organic chemistry for forming carbon-carbon bonds.[1]

The incorporation of fluorine atoms can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[2] The hydroxyl group provides a reactive handle for further functionalization or can act as a crucial hydrogen bond donor in interactions with biological targets. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound, tailored for professionals in the field of drug development.

Core Properties

This compound is typically a white to off-white solid.[3] It is important to store this compound under an inert atmosphere at temperatures ranging from 2-8°C to -20°C to maintain its stability.[4][5]

Physical and Chemical Data

| Property | Value | Source(s) |

| CAS Number | 957065-86-0 | [2][4][5] |

| Molecular Formula | C₆H₅BF₂O₃ | [2][4][5] |

| Molecular Weight | 173.91 g/mol | [2][5] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥97% | [4] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| pKa | No data available | |

| Solubility | No quantitative data available. General solubility expected in organic solvents like DMSO and methanol. |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the boronic acid protons. The aromatic protons will exhibit splitting patterns influenced by both fluorine-proton and proton-proton coupling. The hydroxyl and boronic acid protons are typically broad singlets and may be exchangeable with deuterium oxide.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons. The carbon atoms directly bonded to fluorine will show characteristic large one-bond carbon-fluorine coupling constants (¹JCF). The carbon attached to the boron atom may appear as a broad signal.

-

¹⁹F NMR: The fluorine NMR spectrum would provide valuable information about the fluorine environments.

-

FTIR: The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl and boronic acid groups (typically broad, around 3200-3600 cm⁻¹), B-O stretching vibrations (around 1300-1400 cm⁻¹), and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak and fragmentation patterns consistent with the structure, including potential loss of water and other fragments from the aromatic ring.

Synthesis and Purification

General Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and common method for preparing hydroxyphenylboronic acids involves a multi-step sequence starting from a corresponding bromophenol.[6]

A plausible synthetic workflow is outlined below:

Detailed Experimental Protocol (Hypothetical):

-

Protection: The hydroxyl group of the starting bromophenol is protected to prevent interference in subsequent steps. This can be achieved using standard protecting groups like tert-butyloxycarbonyl (BOC), trimethylsilyl (TMS), or benzyl (Bn).[6]

-

Organometallic Formation: The protected bromophenol is then converted into an organometallic reagent. This is typically done by either forming a Grignard reagent using magnesium metal or by lithium-halogen exchange using an organolithium reagent like n-butyllithium at low temperatures.[6][7]

-

Borylation: The organometallic intermediate is then reacted with a borate ester, such as trimethyl borate or triisopropyl borate, at low temperature.[6][7]

-

Hydrolysis and Deprotection: The resulting boronate ester is hydrolyzed upon acidic workup, which also typically removes the protecting group from the hydroxyl moiety, yielding the final hydroxyphenylboronic acid.[6]

Purification

Purification of boronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines). Common purification methods include:

-

Recrystallization: This is a common method, though finding a suitable solvent system can require experimentation.

-

Chromatography: Column chromatography on silica gel can be used, but care must be taken as boronic acids can sometimes be difficult to handle on silica.

-

Acid-Base Extraction: An impure boronic acid can be treated with a base to form the boronate salt, which can be washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified to precipitate the purified boronic acid.

Chemical Reactivity and Applications

This compound is a valuable reagent in several key areas of drug discovery and development.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. This reaction is a powerful tool for constructing the core scaffolds of many drug molecules.[1]

A typical workflow for a Suzuki-Miyaura coupling reaction is as follows:

Experimental Protocol (General):

-

To a reaction vessel under an inert atmosphere, add this compound (1.0-1.5 equivalents), the aryl or heteroaryl halide/triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).[8]

-

Add an appropriate solvent system (e.g., toluene, a mixture of dioxane and water, or DMF and water).[8]

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, perform an aqueous workup, extract the product with an organic solvent, and purify by chromatography or recrystallization.

Enzyme Inhibition

Boronic acids are known to be effective inhibitors of certain classes of enzymes, particularly serine proteases.[9] The boron atom can form a reversible covalent bond with the hydroxyl group of a serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.[10] While specific inhibitory activity for this compound is not documented, its structural features suggest potential for investigation as an inhibitor for various enzymatic targets. Boronic acid-containing compounds have been successfully developed as drugs, with Bortezomib being a prominent example of a proteasome inhibitor used in cancer therapy.[10]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[11] The structural characteristics of this compound, with its multiple points for potential modification, make it an attractive scaffold or component for the synthesis of PROTAC linkers or even as part of the ligand for the protein of interest.[11] The rigidity and defined exit vectors that can be achieved using this building block could be advantageous in optimizing the formation of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).

Safety Information

This compound is associated with the GHS07 pictogram, indicating that it can be harmful. The hazard statement H302 signifies that it is harmful if swallowed.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its utility in constructing complex molecular architectures through Suzuki-Miyaura coupling, combined with the potential for its boronic acid and hydroxyl functionalities to engage in key interactions with biological targets, makes it a compound of high interest. The presence of fluorine atoms further enhances its potential for creating drug candidates with improved pharmacokinetic properties. Further research into the specific biological activities and applications of this compound and its derivatives is warranted and holds promise for the development of new therapeutic agents.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. calpaclab.com [calpaclab.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 957065-86-0 [sigmaaldrich.com]

- 5. usbio.net [usbio.net]

- 6. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of (2,6-Difluoro-3-hydroxyphenyl)boronic acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of arylboronic acids in common organic solvents, with a specific focus on estimating the solubility of (2,6-Difluoro-3-hydroxyphenyl)boronic acid. Due to the absence of publicly available, quantitative solubility data for this compound, this document presents data for structurally analogous compounds, namely phenylboronic acid and various isomers of isobutoxyphenylboronic acid. The provided data serves as a valuable reference point for researchers working with substituted phenylboronic acids. Furthermore, this guide details the standard experimental protocol for determining the solubility of these compounds, enabling researchers to generate precise data for their specific applications.

Introduction

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients, necessitates a thorough understanding of its physicochemical properties, with solubility being a critical parameter. Solubility data is essential for reaction optimization, purification, formulation, and the overall efficiency of synthetic routes.

The solubility of phenylboronic acids is significantly influenced by the nature and position of substituents on the phenyl ring, as well as the polarity of the solvent.[1] Factors such as hydrogen bonding, crystal lattice energy, and the potential for dehydration to form boroxines (cyclic anhydrides) also play a crucial role in the dissolution process.[1] This guide aims to provide a foundational understanding of these factors by presenting solubility data for related compounds and outlining a robust experimental methodology for direct solubility determination.

Quantitative Solubility Data for Phenylboronic Acid Analogs

The following tables summarize the experimentally determined solubility of phenylboronic acid and isobutoxyphenylboronic acid isomers in a range of organic solvents. This data is presented as the mole fraction (x) of the solute at various temperatures. While this data does not directly represent the solubility of this compound, it provides a useful approximation and highlights general solubility trends for this class of compounds.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Temperature (K) | Mole Fraction (x) |

| Chloroform | 293.15 | 0.018 |

| 303.15 | 0.032 | |

| 313.15 | 0.055 | |

| 323.15 | 0.091 | |

| 3-Pentanone | 293.15 | 0.125 |

| 303.15 | 0.175 | |

| 313.15 | 0.240 | |

| 323.15 | 0.325 | |

| Acetone | 293.15 | 0.140 |

| 303.15 | 0.195 | |

| 313.15 | 0.265 | |

| 323.15 | 0.355 | |

| Dipropyl ether | 293.15 | 0.025 |

| 303.15 | 0.042 | |

| 313.15 | 0.068 | |

| 323.15 | 0.105 | |

| Methylcyclohexane | 293.15 | 0.0008 |

| 303.15 | 0.0015 | |

| 313.15 | 0.0028 | |

| 323.15 | 0.0050 |

Data extracted from studies on phenylboronic acid solubility.[2]

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.380 | 0.130 | 0.108 | |

| Dipropyl ether | 293.15 | 0.030 | 0.007 | 0.005 |

| 303.15 | 0.050 | 0.012 | 0.009 | |

| 313.15 | 0.080 | 0.020 | 0.015 | |

| 323.15 | 0.125 | 0.033 | 0.025 | |

| Methylcyclohexane | 293.15 | 0.0012 | 0.0003 | 0.0002 |

| 303.15 | 0.0022 | 0.0005 | 0.0004 | |

| 313.15 | 0.0040 | 0.0009 | 0.0007 | |

| 323.15 | 0.0070 | 0.0016 | 0.0012 |

Data extracted from studies on isobutoxyphenylboronic acid solubility.[1]

Experimental Protocol for Solubility Determination: The Dynamic Method

A widely used and reliable technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[1][2] This method relies on the visual or instrumental detection of the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Materials and Equipment

-

This compound (or other boronic acid of interest)

-

High-purity organic solvents

-

Analytical balance (±0.0001 g)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated digital thermometer (±0.01 K)

-

Luminance probe or a device for visual inspection of turbidity

Procedure

-

Sample Preparation: Accurately weigh the boronic acid and the selected organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.

-

Heating and Stirring: The mixture is heated at a slow, constant rate (e.g., 0.1 K/min) using the circulating thermostat while being vigorously stirred to ensure thermal and compositional homogeneity.

-

Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This transition can be observed visually or detected by a sharp increase in light transmittance measured by a luminance probe.

-

Data Collection: Repeat the measurement for a range of compositions to generate a solubility curve (mole fraction vs. temperature).

Caption: Workflow for the dynamic method of solubility determination.

Factors Influencing Solubility

The solubility of this compound will be dictated by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Caption: Interplay of factors governing the solubility of boronic acids.

The fluorine and hydroxyl substituents on the phenyl ring of the target compound will significantly impact its solubility profile compared to the unsubstituted phenylboronic acid. The electron-withdrawing nature of the fluorine atoms and the hydrogen-bonding capabilities of the hydroxyl group will influence the acidity of the boronic acid and its interactions with different solvents.

Conclusion

References

In-Depth Technical Guide to (2,6-Difluoro-3-hydroxyphenyl)boronic acid (CAS 957065-86-0) for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of the Properties, Synthesis, and Application of (2,6-Difluoro-3-hydroxyphenyl)boronic acid in Targeted Protein Degradation.

Introduction

This compound, identified by CAS number 957065-86-0, is a specialized chemical intermediate that has garnered significant interest in the field of medicinal chemistry. Its unique structural features make it a valuable building block in the synthesis of complex bioactive molecules, most notably in the burgeoning area of targeted protein degradation. This guide provides a detailed examination of its chemical and physical properties, a survey of suppliers, and a comprehensive look into its application in the development of Proteolysis-Targeting Chimeras (PROTACs), including a representative experimental protocol and the relevant biological pathways.

Chemical and Physical Properties

This compound is a white to off-white solid. The presence of two electron-withdrawing fluorine atoms and a hydroxyl group on the phenyl ring influences its reactivity and potential interactions in biological systems. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 957065-86-0 | General |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₆H₅BF₂O₃ | [3][4] |

| Molecular Weight | 173.91 g/mol | [1][4][5] |

| Appearance | Solid | [1] |

| Purity | 97% to >98% | [1][4] |

| Density | 1.526 g/cm³ (calculated) | [6] |

| Boiling Point | 350.912 °C at 760 mmHg (calculated) | [6][7] |

| Flash Point | 166.026 °C (calculated) | [6] |

| Storage Temperature | 2-8°C in an inert atmosphere or Room Temperature | [1][4] |

Key Application in Targeted Protein Degradation: PROTACs

The primary application of this compound in modern drug discovery is as a precursor for the synthesis of ligands that recruit E3 ubiquitin ligases, a critical component of PROTACs.

PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This technology represents a paradigm shift from traditional occupancy-based pharmacology to an event-driven mechanism that can catalytically eliminate disease-causing proteins.

The general mechanism of action for a PROTAC is depicted in the following workflow:

Caption: General mechanism of PROTAC-mediated protein degradation.

The ubiquitin-proteasome system is a fundamental cellular process for protein homeostasis. PROTACs effectively hijack this system to selectively eliminate target proteins.

Caption: The Ubiquitin-Proteasome Pathway.

Synthesis of PROTAC Precursors using this compound

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a similar reaction and is provided as a representative example of how this compound could be utilized.

Reaction: Coupling of an aryl bromide with a phenylboronic acid derivative.

Materials:

-

Aryl bromide (1.0 equivalent)

-

This compound (1.2 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.1 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To a reaction vessel, add the aryl bromide, this compound, and potassium carbonate.

-

Add 1,4-dioxane and water to the vessel.

-

Degas the reaction mixture by bubbling nitrogen gas through the solution for 20 minutes.

-

Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst to the reaction mixture at room temperature.

-

Heat the reaction mixture to 100 °C and stir for 16 hours.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove solids.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired coupled product.

The following diagram illustrates the general workflow for synthesizing a PROTAC, highlighting the step where a Suzuki-Miyaura coupling would be employed.

Caption: General synthetic workflow for a PROTAC utilizing a Suzuki-Miyaura coupling.

Suppliers

This compound is available from a variety of chemical suppliers. The table below lists some of the prominent suppliers and their typical offerings. Researchers should always verify the purity and specifications with the supplier before purchase.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich (Ambeed, Inc.) | 97% | 250 mg, 1 g, 5 g, 25 g |

| AK Scientific | 95% | 1 g, 5 g, 10 g |

| Achemica | - | - |

| 2a biotech | 97% | - |

| Fluorochem | >97% | 1 g, 5 g |

| BLDpharm | >98% | 1 g, 5 g, 25 g |

| AbacipharmTech | - | Catalog item |

| Fluoropharm | >98% | - |

| ChemNet | - | - |

| PINPOOLS | - | - |

Conclusion

This compound (CAS 957065-86-0) is a valuable and versatile building block for the synthesis of advanced therapeutic agents, particularly in the field of targeted protein degradation. Its utility in constructing PROTAC molecules via robust synthetic methods like the Suzuki-Miyaura coupling makes it a compound of high interest to researchers in drug discovery and development. This guide provides a foundational understanding of its properties, applications, and synthetic utility, aiming to facilitate its effective use in the design and creation of next-generation therapeutics.

References

- 1. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2023242598A1 - Bifunctional molecules for targeted protein degradation - Google Patents [patents.google.com]

- 3. WO2024100402A1 - Proteolysis targeting chimera compounds - Google Patents [patents.google.com]

- 4. grant.rscf.ru [grant.rscf.ru]

- 5. researchgate.net [researchgate.net]

- 6. WO2024057021A1 - Compounds for targeted protein degradation - Google Patents [patents.google.com]

- 7. WO2022031772A1 - Therapeutic composition of cure-pro compounds for targeted degradation of bet domain proteins, and methods of making and usage - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of (2,6-Difluoro-3-hydroxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Difluoro-3-hydroxyphenyl)boronic acid is a synthetically important aromatic boronic acid with potential applications in medicinal chemistry and materials science. Its chemical behavior and utility in cross-coupling reactions are intrinsically linked to its three-dimensional structure and conformational dynamics. This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of this compound. While direct experimental data from single-crystal X-ray diffraction is not publicly available for this specific molecule, this guide synthesizes information from spectroscopic data of related compounds and computational modeling to present a robust predictive model of its structural characteristics. This document details expected physicochemical properties, outlines protocols for its synthesis and characterization, and employs visualizations to describe its conformational landscape and analytical workflows.

Introduction

Arylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of their electronic and steric properties, which in turn influences their reactivity and potential as building blocks for complex molecules. This compound presents a unique substitution pattern with two ortho-fluorine atoms to the boronic acid moiety and a meta-hydroxyl group. The electron-withdrawing nature of the fluorine atoms is expected to increase the Lewis acidity of the boron center, while the hydroxyl group can participate in hydrogen bonding, influencing both solid-state packing and solution-phase conformation. Understanding the interplay of these structural features is critical for predicting its reactivity and designing new applications.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized in Table 1. These values are compiled from commercial supplier data and predictive models based on its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₆H₅BF₂O₃ | --INVALID-LINK--, ChemNet |

| Molecular Weight | 173.91 g/mol | --INVALID-LINK--, ChemNet |

| CAS Number | 957065-86-0 | --INVALID-LINK--, ChemNet |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Purity | Typically ≥97% | --INVALID-LINK-- |

| Storage | Inert atmosphere, 2-8°C | --INVALID-LINK-- |

Conformational Analysis

The conformational landscape of phenylboronic acids is primarily defined by the rotation around the C-B bond and the orientation of the two hydroxyl groups of the boronic acid moiety. This gives rise to several possible conformers, with the most common being the syn-syn, syn-anti, and anti-anti orientations of the O-H bonds relative to the C-B bond.[1][2] The relative energies of these conformers are influenced by intramolecular interactions, such as hydrogen bonding, and steric hindrance from ortho substituents.

For this compound, the two ortho-fluorine atoms are expected to play a significant role in determining the preferred conformation. Steric clash between the fluorine atoms and the hydroxyl groups of the boronic acid will likely force the B(OH)₂ group to be non-planar with respect to the phenyl ring. Furthermore, the possibility of intramolecular hydrogen bonding between one of the boronic acid hydroxyl groups and the ortho-fluorine or the meta-hydroxyl group could stabilize certain conformations.

Computational studies on similar fluorinated phenylboronic acids have shown that the syn-anti conformation is often the most stable.[2] In this arrangement, one hydroxyl group is oriented towards the phenyl ring, potentially forming a weak intramolecular hydrogen bond with an ortho substituent, while the other is directed away.

Caption: Conformational isomers of phenylboronic acids.

Experimental Protocols

While a definitive experimental structure for this compound has not been published, the following protocols outline the standard methodologies for its synthesis and detailed structural characterization.

Synthesis

A common synthetic route to substituted phenylboronic acids involves the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.

References

Reactivity Profile of (2,6-Difluoro-3-hydroxyphenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2,6-Difluoro-3-hydroxyphenyl)boronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two ortho-fluorine atoms and a meta-hydroxyl group, imparts a distinct reactivity profile governed by a combination of electronic and steric effects. This guide provides an in-depth analysis of its expected chemical behavior, focusing on key transformations relevant to drug discovery and development.

Due to the limited specific literature on this compound, this guide infers its reactivity based on established principles and data from structurally analogous fluorinated and sterically hindered arylboronic acids.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. These properties are crucial for understanding its solubility, stability, and handling characteristics.

| Property | Value | Source |

| CAS Number | 957065-86-0 | Sigma-Aldrich |

| Molecular Formula | C₆H₅BF₂O₃ | Sigma-Aldrich |

| Molecular Weight | 173.91 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| Storage Temperature | 2-8°C under inert atmosphere | Sigma-Aldrich |

| Purity | Typically ≥97% | Sigma-Aldrich |

Electronic and Steric Profile

The reactivity of this compound is significantly influenced by its substituents:

-

Ortho-Fluoro Groups: The two fluorine atoms at the ortho positions exert strong electron-withdrawing inductive effects, which can increase the Lewis acidity of the boronic acid. However, they also introduce significant steric hindrance around the boron center. This steric bulk can impact the rate of transmetalation in cross-coupling reactions.

-

Meta-Hydroxyl Group: The hydroxyl group is an electron-donating group through resonance and an electron-withdrawing group through induction. Its position at the meta-position primarily exerts an inductive effect, further influencing the electronic nature of the aromatic ring. The hydroxyl group can also participate in hydrogen bonding, affecting solubility and potentially coordinating with catalysts.

Key Reactions and Reactivity

This compound is expected to participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1] The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[1]

Expected Reactivity: The steric hindrance from the two ortho-fluorine atoms is the most critical factor influencing the Suzuki-Miyaura coupling of this compound. This steric bulk can slow down the transmetalation step, which is often the rate-determining step in the catalytic cycle. To overcome this, specialized ligands and reaction conditions are typically required. Electron-rich, bulky phosphine ligands are often employed to facilitate the reaction with sterically hindered boronic acids.

A generalized reaction scheme is presented below:

Figure 1: General scheme of the Suzuki-Miyaura coupling.

Typical Suzuki-Miyaura Reaction Conditions:

| Parameter | Typical Conditions for Sterically Hindered Arylboronic Acids |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | SPhos, XPhos, RuPhos, or other bulky, electron-rich phosphines |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, THF, often with water |

| Temperature | 80-120 °C |

Chan-Lam Cross-Coupling Reaction

The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds, using a copper catalyst.[2] This reaction is advantageous as it can often be performed under milder conditions, sometimes even at room temperature and open to the air.[2]

Expected Reactivity: Similar to the Suzuki-Miyaura coupling, the steric hindrance of the ortho-fluoro groups will play a significant role. The choice of copper source, ligand, and solvent will be critical to achieving good yields. The hydroxyl group on the phenyl ring could potentially coordinate with the copper catalyst, influencing the reaction outcome.

A generalized reaction scheme is presented below:

References

Stability and Storage of (2,6-Difluoro-3-hydroxyphenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (2,6-Difluoro-3-hydroxyphenyl)boronic acid. It includes a summary of stability data, detailed experimental protocols for stability assessment, and a discussion of the factors influencing the degradation of this and other arylboronic acids. This document is intended to equip researchers with the necessary information to ensure the integrity and proper handling of this reagent in their studies.

Core Stability and Storage Recommendations

This compound, like many arylboronic acids, is susceptible to degradation, which can impact its purity and reactivity. Proper storage is therefore critical to maintain its quality over time.

Key Storage Conditions:

-

Temperature: Refrigeration at 2-8°C is recommended for long-term storage.[1]

-

Atmosphere: Storage under an inert atmosphere, such as nitrogen or argon, is advised to prevent oxidation.[1][2][3]

-

Moisture: The compound should be protected from moisture to prevent hydrolysis.[2][3] It is hygroscopic and can absorb moisture from the air, which can lead to the formation of boroxines (cyclic anhydrides).[3][4]

Incompatibilities:

The physical form of this compound is a solid.

Quantitative Stability Data

While specific quantitative stability data for this compound is not extensively published, the following table summarizes general stability information for boronic acids, which should be considered applicable.

| Parameter | Condition | Recommendation/Observation |

| Storage Temperature | Refrigerated (2-8°C) | Recommended for long-term storage to minimize degradation.[2] |

| Room Temperature | Suitable for short-term storage if protected from moisture and light. Some suppliers suggest room temperature storage for similar compounds.[5][6] | |

| Atmosphere | Inert Gas (Nitrogen, Argon) | Recommended to prevent oxidative degradation.[1][2][3] |

| Air | Exposure to air can lead to oxidation and hydrolysis due to atmospheric moisture.[3] | |

| Moisture | Anhydrous | Essential for maintaining stability. Boronic acids are prone to forming boroxines in the presence of water. |

| Exposure to Humidity | Leads to hydrolysis and potential degradation.[3] | |

| pH (in solution) | Neutral | Generally, boronic acids are most stable at neutral pH. |

| Acidic or Basic | Can catalyze protodeboronation, a common degradation pathway for boronic acids.[2][7] | |

| Solution Storage | -80°C or -20°C (under nitrogen) | General guideline for boronic acids in solution, with stability for up to 6 months at -80°C or 1 month at -20°C.[2] |

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, especially after prolonged storage or when used in sensitive applications, its stability can be assessed using various analytical techniques. Forced degradation studies are also crucial to understand the degradation pathways and to develop stability-indicating analytical methods.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is designed to separate the intact boronic acid from its potential degradation products.

-

Objective: To quantify this compound and its degradation products over time under various stress conditions.

-

Instrumentation: A standard HPLC system with a UV detector is suitable.

-

Column: A reverse-phase C18 column is a common choice.[2] To minimize on-column hydrolysis, a column with low silanol activity is recommended.[8][9]

-

Mobile Phase: A mixture of acetonitrile and water is typically used. It is often beneficial to avoid pH modifiers in the mobile phase to reduce on-column hydrolysis.[2][8]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[2]

-

Detection: UV detection should be appropriate for this compound due to the presence of the phenyl ring.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Subject aliquots of the solution to different stress conditions as outlined in the forced degradation studies below.

-

At specified time points, inject the samples onto the HPLC system.

-

Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Degradation Monitoring

¹H NMR spectroscopy can be a powerful tool for qualitatively and semi-quantitatively monitoring the degradation of boronic acids in solution.[2]

-

Objective: To observe the disappearance of signals corresponding to this compound and the appearance of new signals from degradation products.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CD₃OD.

-

Procedure:

-

Dissolve a known amount of the boronic acid in the chosen deuterated solvent in an NMR tube.

-

Acquire an initial ¹H NMR spectrum to serve as a baseline.

-

Subject the NMR tube to the desired stress condition (e.g., addition of D₂O, acid, or base, or heating).

-

Acquire subsequent ¹H NMR spectra at regular intervals.

-

Integrate the signals of the parent compound and any new signals to monitor the degradation process.

-

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[10] These studies help in identifying potential degradation products and pathways.[11]

-

Acid and Base Hydrolysis:

-

Oxidation:

-

Procedure: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[10]

-

Analysis: Monitor the degradation by HPLC.

-

-

Thermal Degradation:

-

Procedure: Expose the solid compound to dry heat (e.g., 70°C) for a specified period.[10] Solutions can also be heated to induce degradation.

-

Analysis: Analyze the samples by HPLC or NMR.

-

-

Photostability:

Visualizing Experimental and Logical Workflows

General Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of a chemical compound like this compound.

Caption: A logical workflow for the stability assessment of a chemical compound.

Representative Signaling Pathway: Protease Inhibition by Boronic Acids

Boronic acids are known to act as inhibitors of certain enzymes, particularly serine proteases, by forming a stable, covalent adduct with the active site serine residue. While this compound is not a known drug, the following diagram illustrates this general mechanism of action, which is relevant to the broader class of boronic acids.

Caption: General mechanism of protease inhibition by a boronic acid.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. (3,5-Difluoro-2-hydroxyphenyl)boronic acid | 1150114-51-4 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Forced Degradation Studies - STEMart [ste-mart.com]

- 11. ijrpp.com [ijrpp.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of (2,6-Difluoro-3-hydroxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing (2,6-Difluoro-3-hydroxyphenyl)boronic acid. This reagent is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heterobiaryl structures. The presence of both ortho-difluoro substitution and a hydroxyl group presents unique challenges, including the potential for protodeboronation and the need for carefully optimized reaction conditions to achieve high yields.

The protocols and data presented herein are compiled from established methodologies for structurally related boronic acids and provide robust starting points for reaction optimization.

Challenges in the Suzuki Coupling of this compound

The structure of this compound necessitates special considerations for successful Suzuki-Miyaura coupling:

-

Steric Hindrance: The two fluorine atoms ortho to the boronic acid group can sterically hinder the transmetalation step in the catalytic cycle. This often requires the use of bulky, electron-rich phosphine ligands to promote efficient coupling.

-

Protodeboronation: Polyfluorophenylboronic acids are known to be susceptible to protodeboronation, a side reaction where the boronic acid moiety is replaced by a hydrogen atom, especially under basic conditions and at elevated temperatures.[1] Highly active catalysts that allow for lower reaction temperatures and shorter reaction times are therefore advantageous.[1]

-

Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can react with the basic conditions required for the Suzuki coupling. While many Suzuki couplings are tolerant of free hydroxyl groups, the choice of base is critical to avoid deprotonation-related side reactions or catalyst inhibition. In some cases, protection of the hydroxyl group may be necessary, though it is often preferable to identify conditions that are compatible with the free phenol.

Experimental Protocols

Two general protocols are provided below, based on successful couplings of structurally similar difluorophenylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific aryl halide coupling partners.

Protocol 1: Room Temperature Coupling with a Highly Active Precatalyst

This protocol is adapted from conditions developed for the rapid coupling of unstable polyfluorophenylboronic acids and is recommended as a starting point for a wide range of aryl and heteroaryl chlorides, bromides, and triflates.[1]

Materials:

-

This compound

-

Aryl halide (chloride, bromide, or triflate)

-

SPhos-Pd-G2 precatalyst (or a similar highly active Buchwald precatalyst)

-

Potassium phosphate (K₃PO₄), 0.5 M aqueous solution

-

Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

-

In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and the SPhos-Pd-G2 precatalyst (0.02 mmol, 2 mol%).

-

Seal the vial with a septum and purge with an inert atmosphere (e.g., argon or nitrogen) for 10-15 minutes.

-

Add degassed anhydrous THF (2 mL) via syringe.

-

Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) via syringe.

-

Stir the reaction mixture vigorously at room temperature (20-25 °C).

-

Monitor the reaction progress by TLC or LC-MS. For many substrates, the reaction should be complete within 30 minutes to 2 hours.[1]

-

Upon completion, quench the reaction with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Thermally Promoted Coupling with a Standard Catalyst System

This protocol utilizes a more traditional catalyst system and may be suitable for less challenging aryl halide substrates. It is based on general procedures for the coupling of fluorinated boronic acids.

Materials:

-

This compound

-

Aryl halide (bromide or iodide)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

-

Solvent mixture: 1,4-Dioxane/Water (4:1), degassed

Procedure:

-

To a reaction flask, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and the base (Na₂CO₃ or K₂CO₃, 2.2 equiv).

-

Add Pd₂(dba)₃ (2-5 mol%) and the phosphine ligand (XPhos or SPhos, 4-10 mol%).

-

Seal the flask and thoroughly purge the atmosphere with an inert gas (e.g., argon or nitrogen).

-

Add the degassed 1,4-Dioxane/Water (4:1) solvent mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Comparative Reaction Conditions

The following tables summarize typical conditions for the Suzuki coupling of related fluorinated and hydroxyphenylboronic acids. These serve as a reference for optimization.

Table 1: Conditions for Suzuki Coupling of Fluorinated Phenylboronic Acids

| Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2,6-Difluorophenylboronic acid | SPhos-Pd-G2 (2) | - | K₃PO₄ (2) | THF/H₂O | RT | 0.5 | 93 |

| 2,5-Difluorophenylboronic acid | Pd₂(dba)₃ (5) | XPhos (15) | Na₂CO₃ (2.2) | THF/Toluene/H₂O | 95 | 16-24 | 70-90 |

| 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | - | K₂CO₃ (2) | DMF/H₂O | 110 | - | High |

Table 2: Conditions for Suzuki Coupling of Hydroxyphenylboronic Acids

| Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |

| 4-Hydroxyphenylboronic acid | Pd(OAc)₂ (1) | dppf (3) | K₂CO₃ (5) | THF | 67 | 20 |

| o-, m-, p-Phenol boronic acids | Pd/C (heterogeneous) | - | Various | H₂O | 100-150 | - |

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (2,6-Difluoro-3-hydroxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[1] This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. A significant challenge in this field is the coupling of sterically hindered and electronically deactivated substrates, such as (2,6-Difluoro-3-hydroxyphenyl)boronic acid. The presence of two ortho-fluorine substituents renders the boronic acid susceptible to protodeboronation under basic conditions, a common side reaction that reduces coupling efficiency.[2][3]

These application notes provide a detailed protocol for the successful palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl halides. The methodology is adapted from protocols developed for similarly unstable polyfluorophenyl boronic acids, which utilize highly active palladium precatalysts that operate under mild conditions to outcompete the boronic acid decomposition.[2][3]

Key Challenges and Solutions

The primary challenge in utilizing this compound in Suzuki-Miyaura couplings is its propensity for protodeboronation. This issue is exacerbated by the steric hindrance imposed by the ortho-fluorine atoms. To overcome these challenges, a specialized palladium precatalyst system is employed. This system, featuring a biarylphosphine ligand, allows for the rapid generation of the active Pd(0) species at low temperatures.[2] This fast catalysis ensures that the desired cross-coupling occurs significantly faster than the undesired decomposition of the boronic acid.[2][3] The use of a mild base, such as potassium phosphate, is also crucial to minimize boronic acid degradation.[2]

Recommended Catalytic System

Based on studies of structurally similar polyfluorophenyl boronic acids, a highly effective catalytic system involves an aminobiphenyl-ligated palladium precatalyst.[2][3] A commercially available example of such a catalyst is [2-(2-Aminobiphenyl)]di-tert-butylphosphino(dicyclohexylphosphino)palladium(II) chloride. The biarylphosphine ligand, such as XPhos or SPhos, is critical for achieving high catalytic activity at low temperatures.[2][4]

Data Presentation

The following table summarizes representative data for the Suzuki-Miyaura coupling of polyfluorophenylboronic acids with various aryl halides under optimized conditions. While specific data for this compound is not explicitly available, the presented data for 2,6-difluorophenylboronic acid serves as a strong predictive model for expected outcomes.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroanisole | 2,6-Difluorophenylboronic acid | 2 | K₃PO₄ | THF/H₂O | rt | 0.5 | >95 |

| 2 | 4-Chlorotoluene | 2,6-Difluorophenylboronic acid | 2 | K₃PO₄ | THF/H₂O | rt | 0.5 | >95 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 2,6-Difluorophenylboronic acid | 2 | K₃PO₄ | THF/H₂O | rt | 0.5 | 92 |

| 4 | 4-Bromobenzonitrile | 2,6-Difluorophenylboronic acid | 2 | K₃PO₄ | THF/H₂O | rt | 0.5 | 96 |

| 5 | Methyl 4-bromobenzoate | 2,6-Difluorophenylboronic acid | 2 | K₃PO₄ | THF/H₂O | rt | 0.5 | 94 |

| 6 | 3-Bromopyridine | 2,6-Difluorophenylboronic acid | 2 | K₃PO₄ | THF/H₂O | 40 | 0.5 | 91 |

Data adapted from literature on the coupling of 2,6-difluorophenylboronic acid.[2]

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and degassed solvents. Glassware should be oven-dried prior to use.

Materials

-

This compound

-

Aryl halide (e.g., aryl chloride, bromide, or triflate)

-

Palladium Precatalyst (e.g., XPhos-Pd-G3, SPhos-Pd-G3, or similar aminobiphenyl-ligated precatalyst)

-

Potassium phosphate (K₃PO₄), 0.5 M aqueous solution

-

Anhydrous Tetrahydrofuran (THF)

General Procedure for Suzuki-Miyaura Coupling

-

To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv) and this compound (1.5 mmol, 1.5 equiv).

-

Add the palladium precatalyst (0.02 mmol, 2 mol%).

-

Seal the vial with a septum and purge with an inert gas for 5-10 minutes.

-

Add degassed anhydrous THF (2 mL) via syringe.

-

Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) via syringe.

-

Stir the reaction mixture vigorously at room temperature (or 40 °C if necessary) for 30 minutes to 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with the addition of water (10 mL).

-

Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.

References

Application Notes and Protocols for Fluorinated Phenylboronic Acids in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated phenylboronic acids represent a versatile class of molecules with escalating importance in medicinal chemistry. The incorporation of fluorine atoms onto the phenylboronic acid scaffold imparts unique physicochemical properties, including increased metabolic stability, enhanced binding affinity, and altered acidity (pKa), making them highly attractive for various therapeutic and diagnostic applications.[1][2] These compounds have demonstrated significant potential as enzyme inhibitors, agents for Boron Neutron Capture Therapy (BNCT), advanced imaging probes for Positron Emission Tomography (PET), and versatile tools for bioconjugation.

This document provides detailed application notes and experimental protocols for the utilization of fluorinated phenylboronic acids in key areas of medicinal chemistry, supported by quantitative data and visual workflows to guide researchers in their drug discovery and development endeavors.

Application as Enzyme Inhibitors

Fluorinated phenylboronic acids have emerged as potent inhibitors of various enzymes, particularly serine proteases and β-lactamases. The boronic acid moiety acts as a transition-state analog, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site. The electron-withdrawing nature of fluorine substituents can enhance the Lewis acidity of the boron atom, thereby increasing inhibitory potency.[1]

Quantitative Data: Inhibition of β-Lactamases and Serine Proteases

The inhibitory activities of various fluorinated and non-fluorinated phenylboronic acid derivatives against key bacterial β-lactamases and serine proteases are summarized below. This data highlights the potential of these compounds in combating antibiotic resistance and regulating physiological processes.

| Compound | Target Enzyme | Enzyme Class | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |

| Phenylboronic acid (1) | KPC-2 | Class A | 2.3 µM | - | [3] |

| [2-(2-carboxyvinyl)-phenyl]boronic acid (2) | KPC-2 | Class A | 0.11 µM | - | [4] |

| [2-(2-carboxyvinyl)-phenyl]boronic acid (2) | GES-5 | Class A | 0.11 µM | - | [4] |

| 3-Azidomethylphenyl boronic acid (3) | KPC-2 | Class A | 2.3 µM | - | [3] |

| Phenylboronic acid (1) | AmpC | Class C | 700 nM | - | [3] |

| [3-(2-carboxyvinyl)-phenyl]boronic acid (3) | AmpC | Class C | - | - | [4] |

| Triazole derivative 10a | AmpC | Class C | 140 nM | - | [3] |

| Vaborbactam | PBP3 | Serine | - | 262 µM | [5] |

| Fluorinated Peptide Epoxyketone (4a) | Proteasome β5 | Serine | - | 2 nM | [6] |

| Fluorinated Peptide Epoxyketone (4a) | Proteasome β1 | Serine | - | >15 µM | [6] |

| Fluorinated Peptide Epoxyketone (4a) | Proteasome β2 | Serine | - | >15 µM | [6] |

Note: IC₅₀ values are dependent on assay conditions, while Kᵢ values represent the intrinsic binding affinity.

Experimental Protocol: β-Lactamase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of fluorinated phenylboronic acids against β-lactamases using the chromogenic substrate nitrocefin.

Materials:

-

Purified β-lactamase (e.g., KPC-2, AmpC)

-

Fluorinated phenylboronic acid inhibitor

-

Nitrocefin (chromogenic substrate)

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

DMSO (for inhibitor stock solutions)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve the fluorinated phenylboronic acid inhibitor in DMSO to prepare a stock solution (e.g., 10 mM).

-

Prepare serial dilutions of the inhibitor stock solution in assay buffer to achieve a range of desired concentrations.

-

Prepare a solution of the β-lactamase in assay buffer at a concentration twice the final desired concentration.

-

Prepare a solution of nitrocefin in assay buffer at a concentration twice the final desired concentration.

-

-

Assay Setup:

-

To the wells of a 96-well microplate, add 50 µL of the diluted inhibitor solutions.

-

For control wells (no inhibitor), add 50 µL of assay buffer containing the same concentration of DMSO as the inhibitor wells.

-

Add 25 µL of the β-lactamase solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

-

-

Initiate Reaction:

-

Add 25 µL of the nitrocefin solution to each well to initiate the enzymatic reaction.

-

-

Measure Absorbance:

-

Immediately measure the absorbance of each well at 486 nm using a microplate reader in kinetic mode, taking readings every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.[4]

-

The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibitors.[4]

-

Signaling Pathway: Serine Protease Inhibition

Caption: Mechanism of serine protease inhibition.

Application in Boron Neutron Capture Therapy (BNCT)

Fluorinated phenylboronic acids, particularly 4-borono-2-fluorophenylalanine (FBPA), play a crucial role in Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer. The ¹⁰B isotope has a high propensity to capture thermal neutrons, leading to a nuclear fission reaction that releases high-energy alpha particles and lithium-7 nuclei, which selectively destroy tumor cells.

The fluorination of BPA to FBPA offers several advantages:

-

PET Imaging: The incorporation of the positron-emitting isotope ¹⁸F allows for the use of [¹⁸F]FBPA in Positron Emission Tomography (PET) to visualize the biodistribution and tumor accumulation of the boron carrier prior to neutron irradiation. This enables patient selection and treatment planning.

-

Enhanced Neutron Capture: Fluorine substitution can decrease neutron scattering by hydrogen atoms, potentially increasing the probability of neutron capture by boron atoms within the tumor.

Quantitative Data: [¹⁸F]FBPA PET Imaging in BNCT

The tumor-to-normal tissue (T/N) ratio of [¹⁸F]FBPA uptake is a critical parameter for determining patient eligibility for BNCT. A higher T/N ratio indicates a greater therapeutic window.

| Tumor Type | Imaging Modality | Mean T/N Ratio | Inclusion Criterion for BNCT | Reference |

| Malignant Brain Tumors | [¹⁸F]FBPA PET | 2.3 - 4.5 | > 2.5 | |

| Head and Neck Cancer | [¹⁸F]FBPA PET | > 2.5 | > 2.5 | |

| Malignant Melanoma | [¹⁸F]FBPA PET | Variable | > 2.5 |

Experimental Protocol: Synthesis of 4-borono-2-[¹⁸F]fluoro-L-phenylalanine ([¹⁸F]FBPA)

This protocol outlines a common method for the radiosynthesis of [¹⁸F]FBPA for PET imaging.

Materials:

-

[¹⁸F]Fluoride

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium carbonate (K₂CO₃)

-

Precursor: N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-L-phenylalanine methyl ester

-

Copper(II) triflate (Cu(OTf)₂)

-

Pyridine

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Automated synthesis module

-

HPLC system for purification

Procedure:

-

[¹⁸F]Fluoride Trapping and Elution:

-

Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.

-

The [¹⁸F]fluoride is eluted from the cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

-

-

Azeotropic Drying:

-

The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen to obtain the anhydrous [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

-

-

Radiofluorination:

-

A solution of the precursor and Cu(OTf)₂ in DMF and pyridine is added to the dried [¹⁸F]fluoride complex.

-

The reaction mixture is heated at an elevated temperature (e.g., 120 °C) for a specific duration (e.g., 15 minutes).

-

-

Deprotection:

-

After cooling, hydrochloric acid is added to the reaction mixture, and it is heated to remove the Boc and methyl ester protecting groups.

-

-

Purification:

-

The crude reaction mixture is neutralized and purified by semi-preparative HPLC.

-

The fraction containing [¹⁸F]FBPA is collected.

-

-

Formulation:

-

The collected fraction is passed through a sterile filter into a sterile vial, resulting in a sterile, pyrogen-free solution of [¹⁸F]FBPA for injection.

-

Workflow: Boron Neutron Capture Therapy (BNCT)

Caption: Workflow of Boron Neutron Capture Therapy.

Application in Bioconjugation

Fluorinated phenylboronic acids are valuable reagents for bioconjugation, enabling the site-specific modification of proteins and other biomolecules. The boronic acid moiety can form reversible covalent bonds with 1,2- or 1,3-diols present in glycoproteins or with specific amino acid residues under physiological conditions. Fluorination can modulate the reactivity and stability of these conjugates.